molecular formula C12H5N3O2 B1268478 5-Amino-2,3-dicyano-1,4-naphthoquinone CAS No. 68217-29-8

5-Amino-2,3-dicyano-1,4-naphthoquinone

Cat. No. B1268478
CAS RN: 68217-29-8
M. Wt: 223.19 g/mol
InChI Key: BNBGDHHYNYTXFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-2,3-dicyano-1,4-naphthoquinone involves several key steps, including the Diels-Alder reactions of its derivatives with different dienes to afford corresponding adducts. These adducts can be further oxidized under alkaline conditions to convert into quinones. For instance, the reaction of 5-amino-2,3-dicyano-1,4-naphthoquinone with arylamines produces a variety of derivatives, indicating the compound's versatility in forming dyes for optical information-recording media (Takagi et al., 1985).

Molecular Structure Analysis

Structural analysis of 5-amino-2,3-dicyano-1,4-naphthoquinone and its derivatives provides insights into their chemical behavior. The solid-state structure of related derivatives, such as bis(alkyl/arylamino)1,4-benzoquinones, lacks intra-molecular hydrogen bonding between the carbonyl and amine groups, which influences their electrochemical properties (Bayen et al., 2007).

Chemical Reactions and Properties

5-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various chemical reactions, forming complexes with arylamines and exhibiting charge-transfer complexation. These reactions lead to the formation of compounds with potential applications in dye synthesis and material science (Hassan et al., 1993). Its electrooxidation at different electrodes results in functionalized polymer films, indicating its utility in conducting polymers (Pham et al., 1998).

Physical Properties Analysis

The physical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone derivatives, such as their fluorescence and thermal stability, have been studied. For example, complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups exhibit strong fluorescence emission bands, suggesting their potential in optical applications (Verma & Singh, 2015).

Chemical Properties Analysis

The chemical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone, including its ability to form molecular complexes with aromatic anilines, have been explored. These complexes demonstrate new charge-transfer bands in the visible region, showcasing the compound's interaction with various donors (Budni & Jayadevappa, 1988).

Scientific Research Applications

Optical Information-Recording Media

5-Amino-2,3-dicyano-1,4-naphthoquinone, through its derivatives, has been used in the development of dyes suitable for optical information-recording media. The reaction of this compound with arylamines leads to the formation of several derivatives. Some of these derivatives exhibit properties that make them useful as dyes in optical media for semiconductor lasers (Takagi, Matsuoka, Kubo, & Kitao, 1985).

Antibacterial Activity

A series of 1,4-naphthoquinones, including derivatives of 5-Amino-2,3-dicyano-1,4-naphthoquinone, have demonstrated significant antibacterial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, showing potential for application in antibiotic therapy (Riffel, Medina, Stefani, Santos, Bizani, & Brandelli, 2002).

Anticancer Properties

1,4-Naphthoquinones are key building blocks in organic synthesis for pharmaceutically active agents. Derivatives of 5-Amino-2,3-dicyano-1,4-naphthoquinone have shown potent cytotoxic activity against various human cancer cell lines. These compounds have been found to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Synthesis of Heterocyclic Naphthoquinone Derivatives

The synthesis of heterocyclic naphthoquinone derivatives and their antimicrobial activity have been explored. These derivatives, particularly those with S, N-containing heterocycles, are important in the search for new drugs. Some derivatives have shown selective antibacterial activity against Staphylococcus aureus and Mycobacterium luteum (Shakh, Romanenko, Slesarchuk, Syngaevsky, Kovalchuk, Bolibrukh, Karkhut, Bolibrukh, Gubytska, Komarovska-Porokhnyavets, Polovkovych, & Novikov, 2017).

Electrosynthesis of Conducting Polymers

Electrooxidation of 5-amino-1,4-naphthoquinone leads to the formation of functionalized polymer films. These films have been identified as poly(5-amino-1,4-naphthoquinone), a type of conducting polymer with potential applications in electronics (Pham, Piro, Bazzaoui, Hedayatullah, Lacroix, Novák, & Haas, 1998).

Safety And Hazards

5-Amino-2,3-dicyano-1,4-naphthoquinone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safe use and production, storage, transport, loading, and unloading of this dangerous chemical are prescribed .

properties

IUPAC Name

5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBGDHHYNYTXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346671
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,3-dicyano-1,4-naphthoquinone

CAS RN

68217-29-8
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Takagi, M Matsuoka, Y Kubo, T Kitao - Dyes and pigments, 1985 - Elsevier
The reaction of 5-amino-2,3-dicyano-1,4-naphthoquinone (1) with arylamines gave 5-amino-8-arylamino- (2), 5,8-bis(arylamino)- (3), and 5-hydroxy-8-arylamino-2,3-dicyano-1,4-…
Number of citations: 19 www.sciencedirect.com
RP Shishkina, NV Sergienko - Russian chemical bulletin, 1994 - Springer
5- and 8-Amino-2-phenylnaphtho[2,3-d]-1,3-thiazole-4,9-diones were obtained by treatment of 3,5-diamino-2-chloro- and 2,5-diamino-3-chloro-1,4-naphthoquinones with sodium …
Number of citations: 2 link.springer.com
KY Chu, J Griffiths - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The syntheses of several 1,4-naphthoquinones containing mesomeric electron donor groups (NH2, NHR, or OMe) in both rings are described. The most convenient routes involve …
Number of citations: 35 pubs.rsc.org
F Karci, N Ertan - Coloration technology, 2005 - Wiley Online Library
Synthesis of eight novel heteroarylazonaphthoquinone dyes has been carried out by diazotisation of a range of heterocyclic amines in nitrosyl sulphuric acid and coupling these on to 2‐…
Number of citations: 28 onlinelibrary.wiley.com
K Takagi, M Matsuoka, Y Kubo… - Journal of the Society of …, 1985 - Wiley Online Library
Quinone‐quinoneimine tautomerism of 5, 8‐bis(donor) substituted 1, 4‐naphthoquinones have been investigated by means of their visible absorption spectra. Tautomerism was found …
Number of citations: 10 onlinelibrary.wiley.com
M Matsuoka - Infrared Absorbing Dyes, 1990 - Springer
Dyes based on the quinone chromophore are widely used in the modern dyestuff industry, and a wide range of colorants have been commercialized. The chemistry of quinone dyes …
Number of citations: 3 link.springer.com
YC Chao - Dyes and pigments, 1994 - Elsevier
Condensation of 4,5-dinitrochrysazin (DNCZ) and 4,8-diaminoanthrarufin (DAAR) with arylamines in the presence of boric acid and phenol gives 8-hydroxy-1,4,5-tris- and 1,4,5,8-…
Number of citations: 4 www.sciencedirect.com
SN Corns - 1990 - etheses.whiterose.ac.uk
New near-infrared absorbing donor-acceptor chromophores have been investigated by varying the electron donating and accepting strength of the two halves of the molecule within …
Number of citations: 11 etheses.whiterose.ac.uk
T Yu-Jiao, Dai Shi-Yan… - Chinese …, 2019 - SCIENCE PRESS 16 …
Number of citations: 1
T KITAO - … in Organic Chemistry: a Report on a …, 1988 - Scientific Publishing Division of MYU …
Number of citations: 0

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